3,4-DI-O-Acetyl-L-arabinal 3,4-DI-O-Acetyl-L-arabinal
Brand Name: Vulcanchem
CAS No.: 3945-17-3
VCID: VC0017952
InChI: InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m0/s1
SMILES: CC(=O)OC1COC=CC1OC(=O)C
Molecular Formula: C₉H₁₂O₅
Molecular Weight: 200.19 g/mol

3,4-DI-O-Acetyl-L-arabinal

CAS No.: 3945-17-3

Reference Standards

VCID: VC0017952

Molecular Formula: C₉H₁₂O₅

Molecular Weight: 200.19 g/mol

3,4-DI-O-Acetyl-L-arabinal - 3945-17-3

CAS No. 3945-17-3
Product Name 3,4-DI-O-Acetyl-L-arabinal
Molecular Formula C₉H₁₂O₅
Molecular Weight 200.19 g/mol
IUPAC Name [(3S,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate
Standard InChI InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9-/m0/s1
Standard InChIKey OWKCFBYWQGPLSJ-IUCAKERBSA-N
Isomeric SMILES CC(=O)O[C@H]1COC=C[C@@H]1OC(=O)C
SMILES CC(=O)OC1COC=CC1OC(=O)C
Canonical SMILES CC(=O)OC1COC=CC1OC(=O)C
Synonyms 1,5-Anhydro-2-deoxy-D-erythro-pent-1-enitol 3,4-diacetate; 1,2-Dideoxy-D-erythro-pent-1-enopyranose Diacetate; Di-O-acetyl-D-arabinal; 3,4-Di-O-acetyl-D-ribal;
PubChem Compound 7168229
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator